molecular formula C6H14ClNO2 B1462773 3,3-Dimethoxypyrrolidine hydrochloride CAS No. 1263283-20-0

3,3-Dimethoxypyrrolidine hydrochloride

Cat. No. B1462773
CAS RN: 1263283-20-0
M. Wt: 167.63 g/mol
InChI Key: YYCVNDMADGVVQM-UHFFFAOYSA-N
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Description

“3,3-Dimethoxypyrrolidine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2 . It is used in the manufacture of chemical compounds and is often used in laboratory settings .


Molecular Structure Analysis

The molecular structure of “3,3-Dimethoxypyrrolidine hydrochloride” consists of a pyrrolidine ring with two methoxy groups attached to the 3rd carbon atom . The molecular weight of the compound is 167.63 .


Chemical Reactions Analysis

The specific chemical reactions involving “3,3-Dimethoxypyrrolidine hydrochloride” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-Dimethoxypyrrolidine hydrochloride” include a predicted boiling point of 152.1±40.0 °C and a predicted density of 1.00±0.1 g/cm3 .

Scientific Research Applications

Organic Synthesis

3,3-Dimethoxypyrrolidine hydrochloride: is a valuable building block in organic synthesis . Its structure is conducive to nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of complex organic compounds. It can be used to introduce pyrrolidine rings into larger molecules, which are common in many bioactive compounds.

Pharmacology

In pharmacology, 3,3-Dimethoxypyrrolidine hydrochloride is used to study the pharmacokinetics of potential drug candidates . Its physicochemical properties, such as high GI absorption and very soluble water solubility, make it an excellent model compound for drug absorption studies.

Medicinal Chemistry

The compound plays a role in the design of new drugs, particularly in the exploration of the pharmacophore space due to its sp3-hybridization . It contributes to the stereochemistry of molecules, which is crucial in the development of enantioselective drugs.

Biochemistry

In biochemistry, 3,3-Dimethoxypyrrolidine hydrochloride is used in enzymatic studies and biochemical assays . Its structural features allow it to act as a mimic or inhibitor of biological molecules, aiding in the understanding of biochemical pathways.

Drug Design

This chemical serves as a scaffold in drug design, helping to improve the druggability of new compounds by modifying parameters like solubility and lipophilicity . Its non-planar ring structure offers increased three-dimensional coverage, which is beneficial in the design of more effective and selective drugs.

Industrial Uses

While not directly related to scientific research, 3,3-Dimethoxypyrrolidine hydrochloride has industrial applications as well. It is used in the manufacture of polymers and coating products, showcasing its versatility beyond the laboratory .

Safety and Hazards

The safety data sheet for “3,3-Dimethoxypyrrolidine hydrochloride” indicates that it may pose certain hazards, but specific details are not provided in the search results .

properties

IUPAC Name

3,3-dimethoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-6(9-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCVNDMADGVVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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